5-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
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Overview
Description
5-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, followed by the introduction of the cycloheptylsulfonyl and methoxyethyl groups. The final step involves the cyclization to form the tetrahydropyrazolo[4,3-c]pyridine ring system. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 5-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar core structure but lacking the additional functional groups.
Benzimidazole: Contains a fused benzene ring, offering different chemical and biological properties.
Tetrazole: Another heterocyclic compound with four nitrogen atoms, used in various pharmaceutical applications
Uniqueness
5-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O3S/c1-28-11-10-25-17(15-24-9-8-19-16(14-24)12-22-23-19)13-21-20(25)29(26,27)18-6-4-2-3-5-7-18/h12-13,18H,2-11,14-15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUBPHBQNCQHDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1S(=O)(=O)C2CCCCCC2)CN3CCC4=C(C3)C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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